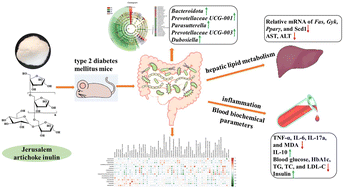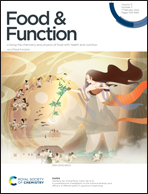Jerusalem artichoke inulin supplementation ameliorates hepatic lipid metabolism in type 2 diabetes mellitus mice by modulating the gut microbiota and fecal metabolome†
Food & Function Pub Date: 2022-10-11 DOI: 10.1039/D2FO02051C
Abstract
The main focus of this study was on the protection mechanism of Jerusalem artichoke inulin (DI) against type 2 diabetes mellitus (T2DM) associated with abnormal hepatic lipid metabolism and gut microbiota dysfunction in high-fat diet and streptozotocin-induced diabetic mice. It was determined that the consumption of DI significantly improved the biochemical parameters and physiological indices linked to T2DM, including the reduction in blood glucose, HbA1c, triglyceride, total cholesterol, and low-density lipoprotein cholesterol levels as well as the contents of serum pro-inflammatory cytokines. Supplementation with DI also ameliorated abnormal hepatic lipid metabolism by altering the expression of genes involved in the production and breakdown of lipids and cholesterol. Microbiological analysis showed that DI supplementation resulted in an enrichment of Prevotellaceae UCG-001, Parasutterella, Prevotellaceae UCG-003, and Dubosiella. Metabolomics revealed 89 differential metabolites closely related to DI intervention, and showed that DI supplementation regulated amino acid metabolism (e.g., indole), lipid metabolism (e.g., phosphocholine), cofactor and vitamin metabolism (e.g., cholecalciferol), nucleotide metabolism (e.g., thymine) and the digestive system (e.g., 7-ketolithocholic acid). Overall, Jerusalem artichoke inulin has a remarkable capacity to ameliorate abnormal hepatic lipid metabolism and gut microbiota dysfunction linked to T2DM.

Recommended Literature
- [1] Understanding gas adsorption in MOF-5/graphene oxide composite materials†
- [2] New monodentate chiral phosphite ligands for asymmetric hydrogenation
- [3] Synthesis and solvatochromism studies of novel bis(indolyl)methanes bearing functionalized arylthiophene groups as new colored materials
- [4] Evaluating structure–function relationships toward three-component conjugated polymers via direct arylation polymerization (DArP) for Stille-convergent solar cell performance†
- [5] Interaction of N-nitrosamines with binuclear copper complexes for luminescent detection†
- [6] Mitochondria-targeted half-sandwich iridium(iii)-Cp*-arylimidazophenanthroline complexes as antiproliferative and bioimaging agents against triple negative breast cancer cells MDA-MB-468†
- [7] Engineered P450pyr monooxygenase for asymmetric epoxidation of alkenes with unique and high enantioselectivity†
- [8] Electrostatically modulated magnetophoretic transport of functionalised iron-oxide nanoparticles through hydrated networks†
- [9] Towards high-efficiency nanoelectrocatalysts for oxygen reduction through engineering advanced carbon nanomaterials
- [10] Analytical chemistry










